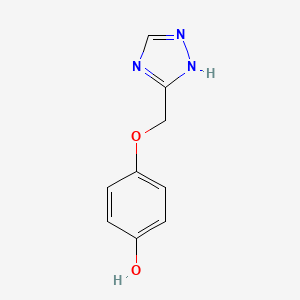

4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-1,2,4-triazol-5-ylmethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-7-1-3-8(4-2-7)14-5-9-10-6-11-12-9/h1-4,6,13H,5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWYGTIEIIGCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4h 1,2,4 Triazol 3 Yl Methoxy Phenol and Its Analogs

Strategic Retrosynthesis and Pioneering Synthetic Routes

The efficient synthesis of 4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol hinges on a well-devised retrosynthetic analysis. A primary disconnection strategy involves the ether linkage, suggesting a Williamson ether synthesis as a key forward reaction. This approach identifies a 3-(halomethyl)-1,2,4-triazole and hydroquinone (B1673460) (or a suitably protected derivative) as the key synthons. Further deconstruction of the 3-(halomethyl)-1,2,4-triazole can lead to simpler, commercially available starting materials.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This strategic breakdown allows for the exploration of various synthetic routes, including both convergent and multi-component approaches, to assemble the target molecule efficiently.

Multi-Component and Convergent Synthetic Approaches

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex heterocyclic systems like 1,2,4-triazoles. While a direct one-pot synthesis of the target molecule is challenging, MCRs can be employed to rapidly construct the core triazole ring. For instance, a three-component reaction involving a nitrile, hydrazine, and a source of a C-N-N fragment can be adapted to produce a 3-substituted-1,2,4-triazole precursor.

A more practical approach for this specific target is a convergent synthesis. This strategy involves the separate synthesis of two key fragments, the 1,2,4-triazole (B32235) core and the phenolic side chain, which are then coupled in a final step.

Convergent Synthesis Strategy:

Fragment A Synthesis (1,2,4-Triazole moiety): A 3-(chloromethyl)-1,2,4-triazole can be prepared from chloroacetic acid and formylhydrazine, followed by cyclization.

Fragment B Synthesis (Phenolic moiety): Hydroquinone is readily available but may require protection of one hydroxyl group to ensure selective alkylation. Monobenzylated hydroquinone is a common choice.

Coupling: The final step involves the Williamson ether synthesis, where the sodium salt of monobenzylated hydroquinone is reacted with 3-(chloromethyl)-1,2,4-triazole. Subsequent deprotection of the benzyl (B1604629) group yields the final product.

Application of Modern Catalytic Systems in Synthesis

Modern catalytic systems play a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound and its analogs.

Phase-Transfer Catalysis (PTC): In the Williamson ether synthesis step, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be employed to facilitate the reaction between the aqueous phenoxide solution and the organic-soluble triazole halide. This avoids the need for anhydrous conditions and can improve reaction rates and yields.

Copper-Catalyzed Cross-Coupling Reactions: While not directly applicable to the ether linkage in the target molecule, copper-catalyzed reactions are instrumental in the synthesis of various substituted 1,2,4-triazoles. For instance, copper-catalyzed N-arylation can be used to introduce diverse aryl groups onto the triazole ring, enabling the synthesis of a wide range of analogs.

Process Optimization for Enhanced Yield and Selectivity

Optimizing the reaction conditions is paramount for achieving high yields and purity of the final product. Key parameters for optimization in the synthesis of this compound include:

Base Selection: The choice of base for the deprotonation of hydroquinone in the Williamson ether synthesis is critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. The strength and stoichiometry of the base can influence the rate of reaction and the formation of byproducts.

Solvent Effects: The polarity and aprotic/protic nature of the solvent can significantly impact the S(_N)2 reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the oxygen anion.

Temperature and Reaction Time: Careful control of the reaction temperature is necessary to balance the reaction rate with the potential for side reactions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

| Parameter | Condition | Effect on Yield and Selectivity |

|---|---|---|

| Base | K₂CO₃ vs. NaH | NaH may lead to higher yields but requires stricter anhydrous conditions. K₂CO₃ is a milder and more practical option for larger scale synthesis. |

| Solvent | DMF vs. Acetonitrile | DMF generally leads to faster reaction rates due to its higher polarity and boiling point, but can be more difficult to remove. |

| Temperature | Room Temperature vs. 60 °C | Elevated temperatures can increase the reaction rate but may also promote side reactions such as dialkylation of hydroquinone. |

Design and Synthesis of Structural Analogs for Comprehensive Exploration

The synthesis of structural analogs of this compound is crucial for understanding structure-activity relationships (SAR) and for identifying compounds with improved properties.

Systematic Modification Strategies for Pharmacophore Elucidation

Pharmacophore modeling is a powerful tool in drug design to identify the essential structural features required for biological activity. Systematic modification of the parent compound allows for the elucidation of its pharmacophore.

Key Modification Sites:

Phenolic Ring: Substitution on the phenolic ring with various electron-donating or electron-withdrawing groups can probe the importance of electronic effects and steric bulk at this position.

Triazole Ring: N-alkylation or N-arylation of the triazole ring can explore the role of the triazole nitrogens in binding interactions.

Methoxy (B1213986) Linker: The length and flexibility of the linker can be modified by replacing the methoxy group with ethoxy or longer alkyl chains.

| Modification Site | Example Substituents | Rationale |

|---|---|---|

| Phenolic Ring (R₁) | -Cl, -F, -CH₃, -OCH₃ | To evaluate the effect of electronics and lipophilicity. |

| Triazole Ring (R₂) | -CH₃, -C₂H₅, -Phenyl | To investigate steric and electronic influences on the triazole core. |

| Linker (X) | -(CH₂)₂-O-, -(CH₂)₃-O- | To assess the impact of linker length and flexibility. |

Library Synthesis of Derivatives for High-Throughput Screening

The development of a synthetic route amenable to parallel synthesis is highly desirable for generating a library of analogs for high-throughput screening (HTS). The convergent approach described earlier is well-suited for this purpose.

Parallel Synthesis Workflow:

Precursor Synthesis: A diverse set of substituted 3-(chloromethyl)-1,2,4-triazoles and a variety of substituted phenols are synthesized and purified.

Parallel Reaction Setup: The coupling reactions are performed in a multi-well plate format. Each well contains a unique combination of a triazole precursor and a phenol (B47542) precursor.

Automated Workup and Purification: After the reactions are complete, automated liquid handling systems can be used for the workup and purification of the products, often employing techniques like solid-phase extraction (SPE) or preparative HPLC.

This approach allows for the rapid generation of hundreds or even thousands of distinct analogs, which can then be screened for their biological activities, leading to the identification of lead compounds for further development. The amenability of the Williamson ether synthesis to a parallel format makes it a valuable tool in the exploration of the chemical space around the this compound scaffold.

In Vitro Pharmacological and Biological Activity Profiling of 4 4h 1,2,4 Triazol 3 Yl Methoxy Phenol

Cellular and Molecular Target Engagement Studies

Enzyme Inhibition and Activation Assays

No data is available on the specific enzyme inhibition or activation properties of 4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol.

Receptor Binding and Functional Assays (Agonism/Antagonism)

There is no published research detailing the receptor binding profile or any agonistic or antagonistic effects of this compound.

Ion Channel Modulation Studies

Information regarding the modulatory effects of this compound on ion channels has not been reported in the scientific literature.

Cell-Based Biological Response Assays

Cell Viability and Proliferation Assays

No studies have been published that investigate the effects of this compound on cell viability or proliferation.

Apoptosis and Necrosis Pathway Investigations

There is no available data concerning the impact of this compound on apoptosis or necrosis pathways.

Cellular Signaling Pathway Modulation

Inflammatory Mediator Production Assays

While specific data on the effect of this compound on the production of inflammatory mediators is not currently published, the anti-inflammatory potential of the 1,2,4-triazole (B32235) class of compounds is well-documented. mdpi.comresearchgate.net Studies on various 1,2,4-triazole derivatives have demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in in vitro models. nih.gov The mechanism of action for some of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The phenolic moiety in this compound could also contribute to potential anti-inflammatory effects, as phenolic compounds are known to possess antioxidant and anti-inflammatory properties. However, without direct experimental evidence, the impact of this specific compound on inflammatory mediator production remains speculative.

Antimicrobial Spectrum and Potency Assessment

The antimicrobial activity of 1,2,4-triazole derivatives is a field of extensive research. nih.gov A study on phenol-substituted 4-amino-1,2,4-triazole (B31798) thioethers, which share structural similarities with the compound of interest, has provided some insights into potential antimicrobial activity. researchgate.net In this study, the parent compound, 2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, and its thioether derivatives were tested against a panel of microorganisms. The results indicated that both the parent compound and one of its derivatives exhibited good bacteriostatic activity against Candida albicans. researchgate.net Furthermore, the parent compound showed a minimum inhibitory concentration (MIC) value of 500 μg/mL against Staphylococcus aureus, and a derivative demonstrated an MIC of 500 μg/mL against Escherichia coli. researchgate.net These findings suggest that phenol-substituted 1,2,4-triazoles may possess antifungal and antibacterial properties. However, it is important to note that these results are for structurally related compounds and not for this compound itself.

Table 1: Antimicrobial Activity of a Structurally Related Phenol-Substituted 1,2,4-Triazole Compound researchgate.net

| Microorganism | Compound | MIC (μg/mL) |

| Staphylococcus aureus | 2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 500 |

| Escherichia coli | Thioether derivative of the parent compound | 500 |

| Candida albicans | 2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol | Good bacteriostatic activity |

| Candida albicans | Thioether derivative of the parent compound | Good bacteriostatic activity |

Antiviral Efficacy in Cell Culture Models

The 1,2,4-triazole nucleus is a core component of several clinically used antiviral drugs, highlighting the potential of this heterocyclic system in antiviral research. nih.govnih.gov A broad range of 1,2,4-triazole derivatives have demonstrated in vitro activity against various DNA and RNA viruses, including influenza viruses, herpes simplex virus, and human immunodeficiency virus (HIV). nih.gov The mechanisms of antiviral action for these compounds can vary, from inhibiting viral enzymes essential for replication to interfering with viral entry into host cells. While no specific studies on the antiviral efficacy of this compound in cell culture models have been identified, its structural components suggest that this could be a promising area for future investigation. The combination of the 1,2,4-triazole ring and the phenolic moiety may offer opportunities for novel antiviral drug design.

Antiparasitic Activity in In Vitro Systems

The therapeutic potential of 1,2,4-triazole derivatives extends to the treatment of parasitic diseases. Various compounds containing this scaffold have been evaluated for their in vitro activity against a range of parasites, including Leishmania, Trypanosoma, and Plasmodium species. The presence of the 1,2,4-triazole ring is often associated with the inhibition of essential parasitic enzymes or disruption of critical metabolic pathways. Although no specific data on the antiparasitic activity of this compound is available, the general antiparasitic potential of the 1,2,4-triazole class warrants further investigation into this specific compound.

Preclinical in Vivo Efficacy Assessments in Animal Models for 4 4h 1,2,4 Triazol 3 Yl Methoxy Phenol

Pharmacodynamic Characterization in Disease Models

There is no available information from preclinical in vivo studies to characterize the pharmacodynamic properties of 4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol in any disease models. Such studies would typically investigate the compound's mechanism of action and its biochemical and physiological effects on the body in the context of a specific pathology.

Efficacy Evaluation in Specific Animal Disease Models

Specific data on the efficacy of this compound in various animal models of disease are not found in the reviewed literature. Efficacy studies are crucial for determining the potential therapeutic utility of a compound.

Infectious Disease Models

No studies were identified that evaluated the in vivo efficacy of this compound in animal models of infectious diseases. Research in this area would assess the compound's ability to combat infections caused by bacteria, viruses, fungi, or parasites.

Oncological Models

There is no publicly available data from preclinical studies in animal models of cancer to support the efficacy of this compound as an oncological agent. Such investigations would typically involve assessing the compound's ability to inhibit tumor growth and progression.

Inflammatory and Autoimmune Disease Models

Information regarding the in vivo efficacy of this compound in animal models of inflammatory and autoimmune diseases is not available. These studies would be essential to understand its potential as an anti-inflammatory or immunomodulatory agent.

Neurological Disorder Models

There is a lack of published research on the in vivo efficacy of this compound in animal models of neurological disorders. This area of research would explore its potential effects on conditions affecting the central nervous system.

Dose-Response Relationship Elucidation in Preclinical Animal Studies

No preclinical animal studies have been found that elucidate the dose-response relationship of this compound. Determining this relationship is a critical step in preclinical development, as it establishes the range of doses over which the compound produces its therapeutic effects.

Mechanistic Insights into the Action of 4 4h 1,2,4 Triazol 3 Yl Methoxy Phenol at the Molecular Level

Elucidation of Primary Molecular Targets

There is no available information identifying the primary molecular targets of 4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol.

Characterization of Binding Modalities and Affinities

Without identified molecular targets, there is no data on the binding modalities or affinities of this compound.

Investigation of Downstream Signaling Cascades and Pathway Perturbations

Research investigating the effects of this compound on downstream signaling cascades and pathway perturbations has not been found.

Subcellular Localization and Compartmentalization Studies

There are no available studies on the subcellular localization and compartmentalization of this compound.

Structure Activity Relationship Sar and Computational Studies of 4 4h 1,2,4 Triazol 3 Yl Methoxy Phenol Analogs

Comprehensive SAR Exploration and Pharmacophore Mapping

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For analogs of 4-((4H-1,2,4-triazol-3-yl)methoxy)phenol, SAR exploration has revealed critical roles for various substituents on both the triazole and phenol (B47542) rings.

Research into a series of 4-(1,2,3-triazole)phenol derivatives as inhibitors of Macrophage Migration Inhibitory Factor (MIF) demonstrated clear SAR trends. ubaya.ac.id Modifications to the 4-position of the triazole ring showed that an aliphatic tail of five or six carbon atoms was optimal for inhibitory activity. ubaya.ac.id Extending the substitution from a propyl to a pentyl group significantly decreased the residual enzyme activity, while an octyl substitution led to a reduction in potency, indicating a specific spatial requirement in the binding pocket. ubaya.ac.id

In another study focusing on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs with anticancer properties, substitutions on the N-aryl ring were explored. mdpi.com The presence and position of various functional groups on this ring were found to modulate the cytotoxic activity against different cancer cell lines, highlighting the importance of this region for target interaction. mdpi.com

Pharmacophore mapping is a computational process that identifies the essential spatial arrangement of molecular features necessary for biological activity. openmedicinalchemistryjournal.com For triazole derivatives, typical pharmacophoric features include hydrogen bond donors (e.g., the N-H of the triazole ring or the phenolic -OH), hydrogen bond acceptors (e.g., nitrogen atoms in the triazole ring), and aromatic rings for hydrophobic or π-π stacking interactions. eurjchem.compensoft.net Reverse pharmacophore mapping has been used to predict potential biological targets for bis-triazole compounds by screening them against a database of pharmacophore models of known protein binding sites. openmedicinalchemistryjournal.com This approach suggested that certain bis-triazoles could act as inhibitors of various kinases, such as FGFR1 and mTOR, or bind to nuclear receptors like PPAR gamma. openmedicinalchemistryjournal.com

| Compound Series | Structural Modification | Key Finding | Biological Target/Activity |

|---|---|---|---|

| 4-(1,2,3-Triazole)phenols | Aliphatic tail length at triazole 4-position | Optimal activity observed with a 5 or 6-carbon tail. ubaya.ac.id | MIF Tautomerase Inhibition |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Substitution on the N-aryl ring | Modulates anticancer activity across various cell lines. mdpi.com | Anticancer (Tubulin Inhibition) |

| General 1,2,4-Triazoles | Introduction of alkyl, alkoxy, and halogen substituents | Can enhance antimicrobial activity. researchgate.net | Antimicrobial |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

A 3D-QSAR study was performed on a series of novel menthol-derived 1,2,4-triazole-thioether compounds to understand their antifungal activity against P. piricola. nih.gov Using the Comparative Molecular Field Analysis (CoMFA) method, a statistically significant 3D-QSAR model was developed with a high cross-validated correlation coefficient (q²) of 0.514 and a non-cross-validated correlation coefficient (r²) of 0.991, indicating good predictive power. nih.gov The contour maps generated from this model provided insights into how steric and electrostatic fields around the molecules influence their antifungal potency, guiding future design. nih.gov

In another study, QSAR models were developed for 1,2,4-triazole (B32235) derivatives to predict their inhibitory activity against Bacillus subtilis. mjcce.org.mk This analysis used various physicochemical descriptors and found that parameters like surface tension played a dominant role in the resulting models. mjcce.org.mk The developed models showed high correlation coefficients (0.80–0.99) and good cross-validation (Q² > 0.72), confirming their reliability for predictive purposes. mjcce.org.mk

| Compound Series | QSAR Method | Statistical Parameters | Predicted Activity |

|---|---|---|---|

| Menthol-derived 1,2,4-triazole-thioethers | 3D-QSAR (CoMFA) | q² = 0.514, r² = 0.991 nih.gov | Antifungal activity against P. piricola |

| N1-aryl/heteroaryl substituted 1,2,4-triazoles | 2D-QSAR | r = 0.80–0.99, Q² > 0.72 mjcce.org.mk | Antibacterial activity against B. subtilis |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. pensoft.net This method is widely used to elucidate the binding mechanism of 1,2,4-triazole analogs at the molecular level.

Docking studies on 1,2,4-triazole derivatives have been performed against a wide array of biological targets. For instance, analogs have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) to predict their potential as anti-tumor agents. eurjchem.com In the field of anticancer research, newly synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were docked into the combretastatin (B1194345) A-4 binding site of tubulin (PDB ID: 5LYJ). mdpi.com The results revealed binding affinities ranging from -6.502 to -8.341 kcal/mol, with key interactions including hydrogen bonds with residues like Asn258. mdpi.com

Similarly, docking studies were conducted for 1,2,4-triazole derivatives against enzymes responsible for regulating oxidative stress. pensoft.net These simulations identified crucial interactions within the active sites and helped select the most promising compounds for further analysis. pensoft.net The binding modes of S-substituted 1,2,4-triazole derivatives have also been investigated against microbial protein targets to rationalize their antibacterial and antifungal activities. ijper.org

| Compound Class | Protein Target | PDB ID | Key Finding / Interaction |

|---|---|---|---|

| 4H-1,2,4-triazol-4-amine | Epidermal Growth Factor Receptor (EGFR) | 1M17 | Prediction of binding mode in the ATP binding site. eurjchem.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Tubulin | 5LYJ | Binding affinity of -8.149 kcal/mol; H-bond with Asn258. mdpi.com |

| Menthol-derived 1,2,4-triazole-thioethers | Cytochrome P450 14α-sterol demethylase (CYP51) | Not Specified | Investigation of simulative binding patterns. nih.gov |

| S-substituted 1,2,4-triazoles | Various antioxidant enzymes (e.g., NO-synthase) | 6NGJ | Identification of binding mechanisms and key interactions. pensoft.net |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. pensoft.net MD simulations are performed to understand the conformational changes of both the ligand and the protein and to calculate binding free energies.

For 1,2,4-triazole derivatives identified as potential antioxidant agents, 100-nanosecond MD simulations were performed on the top-docked ligand-protein complexes. pensoft.net Analyses of the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and Radius of Gyration (Rg) indicated that the complexes remained stable throughout the simulation. pensoft.net These results, combined with favorable binding energy calculations using the MM/PBSA method, strengthened the case for these compounds as promising enzyme inhibitors. pensoft.net

MD simulations have also been applied to imidazolo-triazole derivatives to study their interaction with target receptors. ajchem-a.com The average RMSD values from these simulations provide a quantitative measure of the stability of the binding pose predicted by docking. An RMSD value of less than 2 Å generally suggests a highly stable complex. ajchem-a.com

| Compound Class | Protein Target | Simulation Time | Key Stability Metrics Analyzed | Conclusion |

|---|---|---|---|---|

| S-substituted 1,2,4-triazoles | NO-synthase, NMDA-receptor | 100 ns | RMSD, RMSF, SASA, Rg | Complexes showed great stability during modeling. pensoft.net |

| Imidazolo-Triazole Derivatives | HDAC (Histone Deacetylase) | Not Specified | RMSD | Average RMSD values indicated stable complexes. ajchem-a.com |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. epstem.net These methods provide valuable information on properties that govern molecular interactions.

For various 1,2,4-triazole derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine molecular geometry, frontier molecular orbitals (HOMO and LUMO), and Molecular Electrostatic Potential (MEP). eurjchem.comepstem.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and easier charge transfer within the molecule. mdpi.com

The MEP map visually represents the charge distribution on the molecule's surface, identifying probable sites for electrophilic and nucleophilic attacks. eurjchem.com This is crucial for understanding how the molecule will interact with biological receptors. Furthermore, theoretical calculations of vibrational frequencies (IR spectra) and NMR chemical shifts can be compared with experimental data to confirm the molecular structure. epstem.netmdpi.com

| Calculated Property | Method | Significance |

|---|---|---|

| Frontier Molecular Orbitals (HOMO-LUMO) | DFT/B3LYP | The energy gap indicates chemical reactivity and charge transfer potential. mdpi.com |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP | Reveals probable sites for electrophilic and nucleophilic interactions. eurjchem.com |

| Natural Bond Orbital (NBO) Analysis | DFT/B3LYP | Determines electron movement, stability, and charge delocalization. eurjchem.com |

| Theoretical NMR/IR Spectra | GIAO/DFT | Used to confirm and correlate with experimental structural data. epstem.net |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Optimization

Before significant resources are invested in synthesizing and testing new compounds, in silico ADME predictions are used to evaluate their potential drug-like properties. These computational tools help to filter out candidates that are likely to have poor pharmacokinetic profiles.

For numerous series of 1,2,4-triazole analogs, ADME properties are commonly predicted using software like SwissADME. pensoft.netresearchgate.net These predictions often focus on Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net

Studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed that none of the synthesized compounds violated Lipinski's rule. mdpi.com In silico ADME analyses are also performed for properties like water solubility, gastrointestinal absorption, and potential to inhibit cytochrome P450 enzymes, which are crucial for metabolism. mdpi.com These early-stage computational assessments are vital for optimizing research efforts and prioritizing compounds with a higher probability of success in later developmental stages. nih.gov

| Compound Series | Key ADME Parameters Predicted | General Finding |

|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Lipinski's Rule of Five (MW, LogP, HBD, HBA) | No violations of Lipinski's rule were predicted for the series. mdpi.comresearchgate.net |

| S-substituted 1,2,4-triazoles | Molecular weight, LogP, H-bond acceptors/donors | Used to select 23 compounds from an initial 112 for further analysis. pensoft.net |

| 4H-1,2,4-triazol-4-amine | Drug-likeness and bioavailability | Calculated to establish the molecule's bioavailability. eurjchem.com |

| (E)-1-(4-methoxyphenyl)-...-1H-1,2,3-triazole-4-carbohydrazide | Physicochemical properties, lipophilicity, water solubility, pharmacokinetics | Performed to determine drug-likeness and medicinal properties. mdpi.com |

Advanced Spectroscopic and Biophysical Characterization for Mechanistic Understanding

High-Resolution Mass Spectrometry for Metabolite Identification in Research Samples

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying the metabolic products of a parent compound in complex biological matrices. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. A common strategy involves using a mass defect filter (MDF), where potential metabolites are identified based on their mass defect relative to the parent drug. psu.edu

In a typical research workflow, biological samples (e.g., liver microsomes, plasma) incubated with "4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol" are analyzed by liquid chromatography coupled with HRMS (LC-HRMS). The resulting data is screened for masses corresponding to predicted metabolic transformations. Common phase I (functionalization) and phase II (conjugation) metabolic reactions for a compound with phenol (B47542) and ether moieties include O-demethylation, aromatic hydroxylation, glucuronidation, and sulfation.

Below is a table of hypothetical but chemically plausible metabolites identified through this process.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Metabolic Pathway |

| Parent Compound | C9H9N3O2 | 191.0695 | - |

| Metabolite I | C9H9N3O3 | 207.0644 | Aromatic Hydroxylation |

| Metabolite II | C15H17N3O8 | 367.1016 | O-Glucuronidation |

| Metabolite III | C9H9N3O5S | 271.0266 | O-Sulfation |

This interactive table presents potential metabolites of the parent compound based on common biotransformation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the binding interface between a small molecule (ligand) and its protein target at atomic resolution. Two-dimensional (2D) heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or SOFAST-HMQC, are particularly informative. nih.govsemanticscholar.org These experiments generate a spectrum where each peak corresponds to a specific amino acid residue in the protein backbone.

When "this compound" is titrated into a solution of an ¹⁵N-labeled target protein, residues at the binding site experience a change in their chemical environment. This change leads to shifts in the positions of their corresponding peaks in the NMR spectrum, a phenomenon known as chemical shift perturbation (CSP). By monitoring these shifts, the specific amino acids that form the binding pocket can be identified. nih.gov This method is effective for characterizing even weak-to-moderate binding interactions.

The table below illustrates hypothetical CSP data from such an experiment, identifying key residues in a target protein that interact with the compound.

| Residue | Initial Chemical Shift (ppm) | Final Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| Tyr67 | 8.15 | 8.45 | 0.30 |

| Phe82 | 7.98 | 8.12 | 0.14 |

| Asn101 | 8.52 | 8.79 | 0.27 |

| Trp125 | 8.33 | 8.35 | 0.02 |

| Arg150 | 7.80 | 8.15 | 0.35 |

This interactive table shows example data from an NMR titration experiment. Significant perturbations for residues like Tyr67, Asn101, and Arg150 suggest their direct involvement in binding.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography provides the most detailed, three-dimensional view of how a ligand binds to its target protein. By obtaining a co-crystal of "this compound" and its target, the precise orientation of the inhibitor within the active site can be determined, revealing key non-covalent interactions that mediate binding.

Structural studies of related triazole derivatives show that the 1,2,4-triazole (B32235) ring is typically planar. core.ac.ukresearchgate.netnih.gov In a hypothetical complex, this planar triazole ring, along with the attached phenol ring, could be positioned within a binding pocket defined by specific amino acid residues. Key interactions might include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the hydroxyl group of the phenol are potent hydrogen bond donors and acceptors. researchgate.netijprajournal.com They could form crucial hydrogen bonds with polar residues like asparagine or arginine.

Hydrophobic Interactions: The phenol ring can engage in hydrophobic or π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the active site. researchgate.net

The table below summarizes key structural parameters that would be determined from such a crystallographic study, based on data from analogous structures. core.ac.uknih.govresearchgate.net

| Parameter | Description | Value (Hypothetical) |

| Resolution | The level of detail in the crystal structure. | 2.1 Å |

| Dihedral Angle | Angle between the triazole and phenol rings. | 33.4° |

| H-Bond (N2…Asn233) | Distance of a hydrogen bond from a triazole nitrogen. | 2.9 Å |

| H-Bond (OH…Arg228) | Distance of a hydrogen bond from the phenol hydroxyl. | 3.1 Å |

| π-π Stacking | Centroid-to-centroid distance with a nearby aromatic ring (e.g., Tyr67). | 3.6 Å |

This interactive table lists plausible crystallographic data for the compound bound to a target, highlighting the specific interactions that stabilize the complex.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics of molecular interactions in real-time. nih.gov It provides quantitative data on how quickly a ligand binds to its target (association rate) and how quickly it dissociates (dissociation rate).

In a typical SPR experiment, the target protein is immobilized on the surface of a sensor chip. reichertspr.com A solution containing "this compound" (the analyte) is then flowed over the surface at various concentrations. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured and plotted on a sensorgram. nih.gov By fitting this data to kinetic models, the association and dissociation rate constants can be determined. Studies on other triazole-based inhibitors have successfully used SPR to resolve complex, multi-step binding events. nih.govnih.gov

| Kinetic Parameter | Symbol | Description | Value (Hypothetical) |

| Association Rate Constant | kₐ (or k_on) | Rate of complex formation. | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₒ (or k_off) | Rate of complex decay. | 5.0 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant | Kₒ | Measure of binding affinity (kₒ/kₐ). | 20 nM |

This interactive table presents a typical set of kinetic parameters obtained from an SPR analysis, quantifying the binding dynamics between the compound and its target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the complete thermodynamic profile of a molecular interaction, providing insights into the forces that drive binding.

In an ITC experiment, "this compound" is titrated into a sample cell containing the target protein. Each injection triggers a heat change that is precisely measured. The resulting data allows for the direct determination of the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.gov From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. A negative enthalpy change typically indicates favorable hydrogen bonding and van der Waals interactions, which are expected for triazole compounds. nih.gov

| Thermodynamic Parameter | Symbol | Description | Value (Hypothetical) |

| Stoichiometry | n | Molar ratio of ligand to protein in the complex. | 0.98 |

| Association Constant | Kₐ | Measure of binding affinity. | 5.0 x 10⁷ M⁻¹ |

| Enthalpy Change | ΔH | Heat released or absorbed upon binding. | -8.5 kcal/mol |

| Entropy Change | TΔS | Change in the system's disorder upon binding. | +2.1 kcal/mol |

| Gibbs Free Energy Change | ΔG | Overall energy change indicating binding spontaneity. | -10.6 kcal/mol |

This interactive table details the complete thermodynamic signature for the binding interaction, as determined by ITC. The negative ΔH suggests the binding is enthalpically driven.

Future Directions and Research Opportunities for 4 4h 1,2,4 Triazol 3 Yl Methoxy Phenol Research

Identification of Novel Biological Applications and Therapeutic Avenues (Preclinical Focus)

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore, integral to numerous clinically approved drugs with diverse therapeutic actions, including antifungal, anticancer, and antiviral activities. nih.govnih.gov This structural motif's versatility suggests that 4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol could harbor significant, yet undiscovered, biological properties. A critical future direction is the systematic preclinical evaluation of this compound to unearth its therapeutic potential.

Initial research should focus on broad-spectrum screening against a variety of biological targets. Given the known activities of similar triazole-containing compounds, promising areas for investigation include:

Antifungal Activity: Many successful antifungal agents, such as fluconazole (B54011) and itraconazole, are based on the 1,2,4-triazole scaffold. nih.gov Preclinical studies should assess the efficacy of this compound against a panel of pathogenic fungi, including resistant strains.

Anticancer Activity: The triazole functional group is pivotal in biomolecules with potent anticancer activities. nih.gov Investigating the cytotoxic effects of the compound on various cancer cell lines could reveal its potential as an antineoplastic agent. mdpi.com

Antiviral and Antimicrobial Properties: The rich chemistry of 1,2,4-triazoles has been explored for the development of antiviral and antibacterial agents. zsmu.edu.ua Screening for activity against a range of viruses and bacteria is a logical step.

The following table outlines potential preclinical screening targets for this compound based on the known activities of related triazole derivatives.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases, Tubulin, Aromatase | Triazole derivatives have shown inhibitory activity against these key cancer-related targets. mdpi.comnih.gov |

| Infectious Diseases | Fungal Cytochrome P450, Viral Enzymes | The 1,2,4-triazole moiety is a cornerstone of many antifungal and has potential in antiviral drug design. nih.govzsmu.edu.ua |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Some triazole compounds have demonstrated anti-inflammatory properties. nih.gov |

Further preclinical development would involve establishing structure-activity relationships (SAR) by synthesizing and testing analogs of the parent compound to identify key structural features responsible for any observed biological activity.

Strategies for Lead Optimization and Candidate Development in Academic Settings

Once a promising biological activity is identified, academic research settings can play a crucial role in the lead optimization and development of this compound as a potential drug candidate. A systematic, structure-guided approach is essential for enhancing potency, selectivity, and pharmacokinetic properties. acs.org

Key strategies for lead optimization include:

Systematic Structural Modifications: Altering the substituents on the phenol (B47542) and triazole rings can provide insights into the SAR. acs.org For instance, introducing different functional groups could enhance binding affinity to the biological target.

Computational Modeling: Molecular docking and other computational tools can be employed to predict the binding modes of this compound and its analogs with their target proteins, guiding the design of more potent inhibitors.

Physicochemical Property Optimization: Academic labs can focus on improving drug-like properties such as solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy. acs.org

The table below summarizes academic-level lead optimization strategies.

| Optimization Strategy | Objective | Methodologies |

| Potency Enhancement | Increase binding affinity to the target. | Synthesis of analogs, SAR studies, computational modeling. acs.org |

| Selectivity Improvement | Minimize off-target effects. | Design of target-specific analogs, counter-screening against related targets. |

| Pharmacokinetic Profiling | Optimize absorption, distribution, metabolism, and excretion (ADME). | In vitro assays for metabolic stability, cell permeability, and plasma protein binding. |

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. nih.gov These high-throughput approaches can provide a holistic view of the compound's mechanism of action and potential off-target effects. researchgate.net

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells treated with the compound can reveal the cellular pathways it modulates.

Proteomics: Studying the changes in protein expression and post-translational modifications can provide insights into the compound's direct and indirect targets.

Metabolomics: Assessing alterations in the cellular metabolome can help to understand the compound's impact on cellular metabolism and identify potential biomarkers of its activity. researchgate.net

The comprehensive data generated from these omics studies can be invaluable for identifying the molecular mechanisms of action, predicting potential toxicities, and discovering novel therapeutic applications. nih.govresearchgate.net

Addressing Research Challenges and Knowledge Gaps in the Field

A significant challenge in the study of this compound is the current lack of specific biological data for this compound. Future research must systematically address these knowledge gaps.

Key research questions to be addressed include:

What are the primary biological targets of this compound?

What is its mechanism of action at the molecular level?

Does the compound exhibit any in vivo efficacy in animal models of disease?

What is its preliminary safety and toxicity profile?

Overcoming these challenges will require a dedicated and systematic research effort, starting with fundamental in vitro screening and progressing to more complex cellular and in vivo studies.

Exploration of Interdisciplinary Research Collaborations

The successful development of a novel therapeutic agent from a lead compound like this compound necessitates a collaborative, interdisciplinary approach. nih.gov Bringing together experts from various fields can accelerate progress and overcome the multifaceted challenges of drug discovery. aacrjournals.org

Essential collaborations include:

Medicinal Chemists and Biologists: For the design, synthesis, and biological evaluation of new analogs.

Computational Scientists: To perform molecular modeling and analyze large omics datasets. nih.gov

Pharmacologists: To conduct in vivo studies and evaluate the pharmacokinetic and pharmacodynamic properties of the compound.

Clinicians: To provide insights into the unmet medical needs and the potential clinical applications of the compound.

Public-private partnerships and collaborations between academic institutions and industry can also play a vital role in translating promising preclinical findings into clinical development. nih.govnus.edu.sg Such collaborations can provide access to specialized expertise, resources, and infrastructure that may not be available in a single research setting. europa.eu

Q & A

Q. How can researchers resolve discrepancies in spectral data for this compound across databases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.